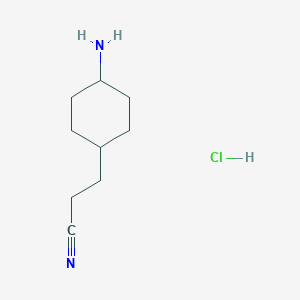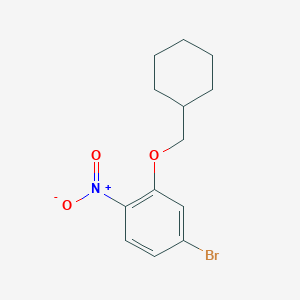
4-Bromo-2-cyclohexylmethoxy-1-nitrobenzene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Ultrasound-Assisted Preparation
A study by Harikumar and Rajendran (2014) demonstrated the use of ultrasound irradiation in the preparation of nitro aromatic ethers, providing insights into the synthesis process that could be applied to compounds like 4-Bromo-2-cyclohexylmethoxy-1-nitrobenzene. Their research highlights the effectiveness of ultrasound in enhancing chemical reactions through a kinetic study of the preparation of 1-butoxy-4-nitrobenzene, potentially offering a method to synthesize similar compounds more efficiently (Harikumar & Rajendran, 2014).
Functionalized Alkoxyamine Initiators for Polymer Synthesis
Miura et al. (1999) discussed the synthesis of functionalized alkoxyamine initiators and their application in creating block copolymers. This research could provide a framework for the application of this compound in polymer synthesis, where similar functionalization techniques might be employed for advanced material creation (Miura, Hirota, Moto, & Yamada, 1999).
Frustrated Lewis Pairs and Aminoxyl Radicals
Sajid et al. (2012) explored the N,N-addition of frustrated Lewis pairs to nitric oxide, leading to the formation of unique aminoxyl radicals. Their findings suggest potential routes for the functionalization and application of nitrobenzene derivatives, including this compound, in creating novel radical species with specific chemical properties (Sajid et al., 2012).
Charge Transfer Complexes in Polymer Solar Cells
Fu et al. (2015) investigated the role of charge transfer complexes in improving the electron transfer process of polymer solar cells. By introducing a fluorescent inhibitor similar to this compound, they achieved an improvement in power conversion efficiency, indicating potential applications of such compounds in enhancing solar cell performance (Fu et al., 2015).
Nucleophilic Aromatic Substitution by Hydrogen
Gold, Miri, and Robinson (1980) provided insights into the role of sodium borohydride in nucleophilic aromatic substitution reactions, a process potentially applicable to the chemical transformations of this compound. Their research sheds light on the reaction mechanisms and intermediates, offering a basis for understanding how similar compounds might undergo substitution reactions (Gold, Miri, & Robinson, 1980).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-2-(cyclohexylmethoxy)-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUZRVLGCOQJPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Fluorothian-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1531532.png)
![3-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1531533.png)
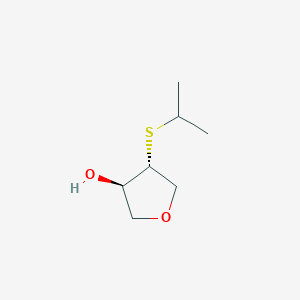

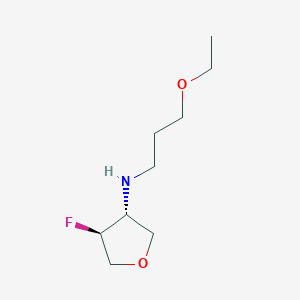
amine](/img/structure/B1531541.png)
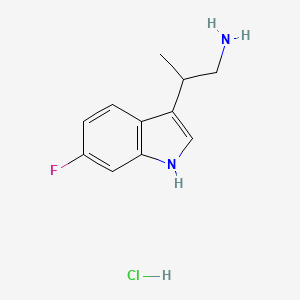
![2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B1531544.png)

amine](/img/structure/B1531547.png)

![1-Octahydrocyclopenta[c]pyrrol-4-yl-4-piperidinol dihydrochloride](/img/structure/B1531550.png)

